molecular formula C16H19NO4 B13192918 5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid

5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid

Katalognummer: B13192918
Molekulargewicht: 289.33 g/mol
InChI-Schlüssel: OKUWBNHKRDDTSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid is a synthetic compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its conformational rigidity and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid typically involves a multi-step process. One approach starts with the catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to a double bond of an unsaturated nitrile, followed by chemoselective reduction of the nitro and cyano groups, and hydrolysis of the ester moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis and automated synthesis platforms could be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine, while substitution reactions could introduce various functional groups at the benzyloxycarbonyl position.

Wissenschaftliche Forschungsanwendungen

5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure imparts conformational rigidity, which can influence binding affinity and selectivity towards enzymes or receptors. The benzyloxycarbonyl group may also play a role in modulating the compound’s activity by acting as a protecting group or participating in hydrogen bonding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the benzyloxycarbonyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C16H19NO4

Molekulargewicht

289.33 g/mol

IUPAC-Name

5-(phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-5-carboxylic acid

InChI

InChI=1S/C16H19NO4/c18-13(19)16(9-15(10-16)6-7-15)11-17-14(20)21-8-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,20)(H,18,19)

InChI-Schlüssel

OKUWBNHKRDDTSZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CC(C2)(CNC(=O)OCC3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.